4-Pentynoyl-Val-Ala-PAB-PNP is a specialized chemical compound utilized primarily in the field of biochemistry and pharmaceuticals as a cleavable linker in antibody-drug conjugates (ADCs). This compound is particularly notable for its role in facilitating targeted drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects on healthy tissues. The compound's structure includes an alkyne group that enables it to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition.
The compound is cataloged under the Chemical Abstracts Service number 1956294-76-0 and is available through various chemical suppliers, including MedChemExpress and BioCat GmbH . Its synthesis and application in scientific research highlight its importance in developing targeted therapies, particularly in oncology.
4-Pentynoyl-Val-Ala-PAB-PNP is classified as a cleavable linker and a click chemistry reagent. It falls under the broader category of chemical compounds used in drug delivery systems, specifically those designed for ADCs, which are pivotal in modern cancer treatments.
The synthesis of 4-Pentynoyl-Val-Ala-PAB-PNP involves multiple steps, typically starting from simpler organic compounds. The process incorporates the alkyne group into the molecular structure, which is essential for its reactivity in click chemistry.
While specific proprietary methods are not publicly disclosed, general synthetic routes may involve:
Industrial production may utilize large-scale synthesis techniques under controlled conditions to maintain quality .
The molecular formula for 4-Pentynoyl-Val-Ala-PAB-PNP is . The structure features:
4-Pentynoyl-Val-Ala-PAB-PNP primarily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAc), a key reaction in click chemistry. This reaction allows for the formation of stable triazole linkages with azide-containing molecules.
The major product from these reactions is a triazole-linked conjugate, which can be utilized in synthesizing cryptophycin conjugates—potent inhibitors of tumor cell proliferation .
The mechanism by which 4-Pentynoyl-Val-Ala-PAB-PNP operates involves several steps:
This mechanism ensures that therapeutic agents are delivered specifically to cancer cells, thereby enhancing treatment efficacy while reducing systemic side effects.
The compound can be stored at -20°C for extended periods (up to three years) or in solution at -80°C for up to one year without significant degradation .
4-Pentynoyl-Val-Ala-PAB-PNP has significant applications in scientific research:
This compound exemplifies advanced strategies in drug delivery systems, showcasing how chemical innovation can lead to more effective cancer treatments.
The molecular architecture of 4-Pentynoyl-Val-Ala-PAB-PNP (CAS 1956294-76-0) is engineered through sequential peptide couplings that ensure stereochemical integrity and biochemical functionality. The synthesis initiates with the formation of the Val-Ala dipeptide core, where L-valine and L-alanine residues are joined via amide bonds using carbodiimide-based coupling reagents such as DIC or HATU. This step demands stringent control of reaction conditions—including sub-zero temperatures and anhydrous solvents—to prevent racemization and ensure the (S)-configuration at all chiral centers [1] [8].
Subsequent conjugation to para-aminobenzyl alcohol (PAB) introduces an aromatic spacer that enhances enzymatic cleavability in antibody-drug conjugates (ADCs). The terminal hydroxyl of PAB is then activated with p-nitrophenyl chloroformate to form the PNP carbonate, a key electrophile enabling efficient payload attachment. Analytical controls via HPLC-UV and LC-MS confirm >98% purity for each intermediate, critical for minimizing side reactions in downstream bioconjugation [6] [9].
Table 1: Structural Components of 4-Pentynoyl-Val-Ala-PAB-PNP
Segment | Function | Molecular Feature |
---|---|---|
Pentynoyl moiety | Click chemistry handle | Terminal alkyne (C≡C-H) |
Val-Ala dipeptide | Protease substrate | Chiral amide bonds |
PAB spacer | Self-immolative linker | Aromatic carbamate |
PNP carbonate | Payload attachment point | Activated carbonate electrophile |
The terminal alkyne within the pentynoyl group enables bioorthogonal conjugation via CuAAC, a reaction characterized by exceptional regioselectivity (exclusively forming 1,4-disubstituted triazoles) and rapid kinetics under physiological conditions. This transformation relies on in situ-generated copper(I) acetylide intermediates, where coordination of Cu(I) to the alkyne β-carbon dramatically enhances its nucleophilicity. The activated alkyne then undergoes cycloaddition with azide-functionalized payloads (e.g., toxins or fluorescent probes) through a dinuclear copper transition state, achieving rate accelerations of 107-fold compared to uncatalyzed variants [2] [5] [7].
Crucially, the reaction proceeds at pH 4–12 with tolerance for aqueous buffers, making it ideal for bioconjugation. However, copper chelators like TBTA are often added to prevent Cu(I) oxidation and suppress protein damage. Studies confirm that the PNP carbonate remains inert during CuAAC, allowing sequential conjugation strategies—first, CuAAC with azide-bearing molecules, followed by carbamate formation with amine-containing payloads [1] [4] [10].
Table 2: CuAAC Reaction Parameters for Alkyne-Functionalized Linkers
Catalyst System | Reaction Rate (k, M⁻¹s⁻¹) | Regioselectivity | Solvent Compatibility |
---|---|---|---|
CuSO₄ / Sodium ascorbate | 0.5–2.5 | >99% 1,4-triazole | Water/organic mixtures |
CuBr with TBTA ligand | 3.0–8.0 | >99% 1,4-triazole | DMSO, tBuOH |
Preformed [Cu(CH₃CN)₄]PF₆ | 1.2–4.5 | >99% 1,4-triazole | Anhydrous organics |
Strategic placement of the alkyne at the N-terminus via a pentynoyl spacer (‑CCC≡CH) balances reactivity and stability. The four-carbon tether mitigates steric hindrance from the peptide backbone, ensuring unhindered access to copper catalysts during CuAAC. Kinetic studies reveal that shorter spacers (e.g., propargylglycine) reduce cycloaddition efficiency by >40% due to conformational constraints [1] [4].
The alkyne’s pKa is modulated by the adjacent carbonyl group, enhancing copper acetylide formation at neutral pH. Crucially, copper iodide catalysts are avoided, as iodide bridges promote polynuclear copper complexes that deactivate the catalyst. Instead, CuBr or Cu(OAc)₂/ascorbate systems yield >95% conversion with minimal homocoupling byproducts. Accelerated stability testing confirms the alkyne remains intact after 72 hours at 4°C in lyophilized form, though solutions require inert atmospheres to prevent oxidative degradation [2] [7] [9].
Purification of this water-sensitive linker employs a three-step process:
Strict analytical controls are enforced: HPLC-UV (220 nm) confirms >98% purity, while LC-MS validates molecular integrity (m/z 539.2 for [M+H]+). The final product is stored desiccated at ‒20°C, with stability assured for 24 months. Handling as a controlled substance in certain regions necessitates certified laboratories for synthesis [8] [9].
Table 3: Purification and Stability Profile
Parameter | Method | Specification |
---|---|---|
Purity assessment | HPLC-UV (220 nm) | ≥98% area |
Residual solvents | GC headspace | <500 ppm acetonitrile |
Long-term storage | Lyophilized powder at ‒20°C | 24 months stability |
Handling classification | Controlled substance | Territory-specific restrictions apply |
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2